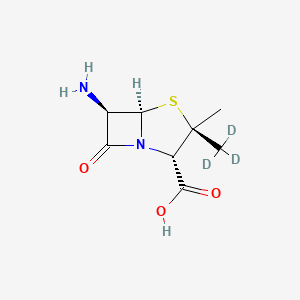
Nemonoxacin-d4 (malate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nemonoxacin-d4 (malate) is a deuterated form of nemonoxacin, a novel non-fluorinated quinolone antibiotic. This compound is known for its potent antibacterial activity against a broad spectrum of pathogens, including Gram-positive cocci, Gram-negative bacilli, and atypical pathogens. Nemonoxacin-d4 (malate) is particularly effective against penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus .
Preparation Methods
The preparation of nemonoxacin-d4 (malate) involves dissolving nemonoxacin free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent. The solution is then subjected to cooling crystallization and solid-liquid separation to obtain the nemonoxacin malate active pharmaceutical ingredient (API). The process parameters include maintaining the temperature of the mixed solvent between 50°C and 65°C, using a feeding mole ratio of D,L-malic acid to nemonoxacin free base of 0.95:1.0-1.2:1.0, and using 8-14 times the weight of the nemonoxacin free base in the mixed solvent .
Chemical Reactions Analysis
Nemonoxacin-d4 (malate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Nemonoxacin-d4 (malate) has a wide range of scientific research applications. In chemistry, it is used to study the pharmacokinetics and pharmacodynamics of deuterated drugs. In biology, it serves as a tool to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics. In medicine, nemonoxacin-d4 (malate) is explored for its potential to treat community-acquired pneumonia and other bacterial infections. Industrially, it is used in the development of new antibacterial agents and formulations .
Mechanism of Action
Nemonoxacin-d4 (malate) exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, gene duplication, and cell division. By preventing the supercoiling of bacterial DNA, nemonoxacin-d4 (malate) disrupts the replication process, leading to bacterial cell death. This mechanism is similar to that of other quinolones, but the deuterated form may offer improved pharmacokinetic properties .
Comparison with Similar Compounds
Nemonoxacin-d4 (malate) is unique among quinolone antibiotics due to its non-fluorinated structure and deuterated form. Similar compounds include levofloxacin, moxifloxacin, and ciprofloxacin, which are fluorinated quinolones. Compared to these, nemonoxacin-d4 (malate) exhibits a broader spectrum of activity against resistant pathogens and may have a better safety profile. The deuterated form also offers potential advantages in terms of metabolic stability and reduced toxicity .
Properties
Molecular Formula |
C24H31N3O9 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-8-methoxy-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1/i3D2,4D2; |
InChI Key |
YMVJINCWEIPOFL-FCNWSUBISA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)N4C[C@H](C[C@@H](C4)N)C)OC)C(=O)O)[2H].C(C(C(=O)O)O)C(=O)O |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


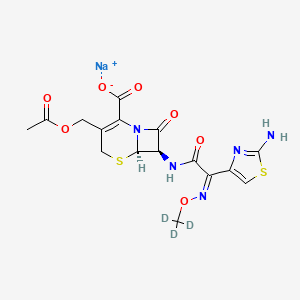
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
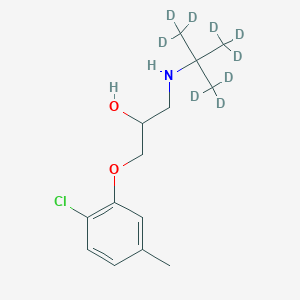
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)

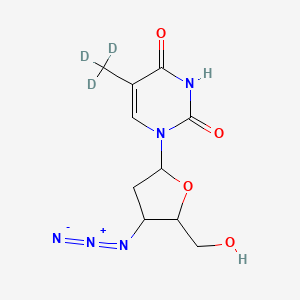
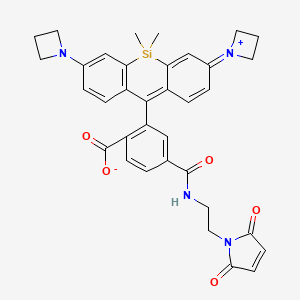
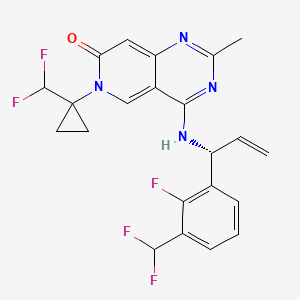
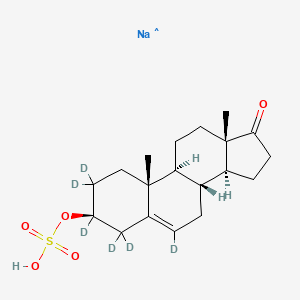
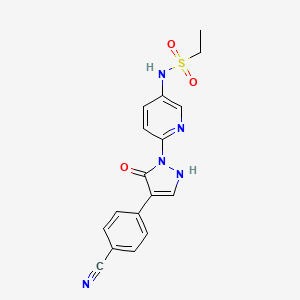
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

![[Leu3]-Oxytocin](/img/structure/B12424048.png)
